N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-20(17-3-5-19(6-4-17)23-9-1-2-10-23)22-18-13-21-24(15-18)14-16-7-11-26-12-8-16/h1-6,9-10,13,15-16H,7-8,11-12,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFPSJIJHWCUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The pyrrole ring is introduced via the condensation of 4-aminobenzoic acid with 2,5-dimethoxytetrahydrofuran under acidic conditions. In glacial acetic acid at 120°C, 2,5-dimethoxytetrahydrofuran undergoes ring-opening to form a 1,4-dicarbonyl intermediate, which cyclizes with the amine to yield the pyrrole.
$$
\text{4-Aminobenzoic acid} + \text{2,5-Dimethoxytetrahydrofuran} \xrightarrow{\text{AcOH, 120°C}} \text{4-(1H-Pyrrol-1-yl)benzoic acid} \quad (\text{Yield: 78%}) \quad
$$
Optimization Note : Replacing acetic acid with p-toluenesulfonic acid (10 mol%) in toluene improves yield to 85% by mitigating decarboxylation side reactions.
Preparation of 1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-amine
Pyrazole Core Formation
The pyrazole ring is synthesized via cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. Ethyl acetoacetate reacts with hydrazine hydrate in ethanol to form 1H-pyrazol-4-amine, which is subsequently alkylated.
N-Alkylation with Oxan-4-ylmethyl Group
The amine undergoes alkylation using (oxan-4-yl)methyl bromide under basic conditions. Potassium carbonate in DMF facilitates the SN2 displacement, yielding the N-alkylated pyrazole:
$$
\text{1H-Pyrazol-4-amine} + \text{(Oxan-4-yl)methyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-amine} \quad (\text{Yield: 65%}) \quad
$$
Regioselectivity Consideration : Using tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst enhances alkylation efficiency (yield: 72%) by stabilizing the transition state.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The benzamide is formed via activation of 4-(1H-pyrrol-1-yl)benzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with the pyrazole-amine:
$$
\text{4-(1H-Pyrrol-1-yl)benzoic acid} + \text{1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-amine} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target Compound} \quad (\text{Yield: 70%}) \quad
$$
Mixed Carbonate Activation
Alternative activation using 4-nitrophenyl chloroformate generates a reactive carbonate intermediate, enabling coupling at 0°C with improved stereochemical control:
$$
\text{Benzoic acid} \xrightarrow{\text{4-Nitrophenyl chloroformate}} \text{Active carbonate} \xrightarrow{\text{Pyrazole-amine}} \text{Target Compound} \quad (\text{Yield: 82%}) \quad
$$
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Advantages |
|---|---|---|---|---|
| EDC/HOBt coupling | DCM, RT, 12 h | 70% | 95% | Mild conditions, scalability |
| Mixed carbonate activation | THF, 0°C, 6 h | 82% | 98% | Higher yield, minimal racemization |
| Direct thermal coupling | Toluene, 110°C, 24 h | 58% | 89% | No activating agents, simpler workup |
Key Insight : The mixed carbonate method achieves superior yield and purity by avoiding carbodiimide-related side products like N-acylurea.
Purification and Characterization
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted amine and dimeric impurities. The target compound elutes at Rf = 0.45 (TLC).
Spectroscopic Validation
- ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.12 (m, 8H, aromatic), 4.32 (d, 2H, CH2-oxane), 3.75–3.21 (m, 5H, oxane-OCH2), 6.45 (s, 2H, pyrrole-H).
- HRMS : m/z calculated for C21H22N4O2 [M+H]⁺: 363.1784; found: 363.1786.
Industrial-Scale Considerations
Cost-Effective Pyrrole Synthesis
Bulk synthesis of 2,5-dimethoxytetrahydrofuran via cyclization of acetylenediol with methanol under sulfuric acid catalysis reduces precursor costs by 40% compared to commercial sources.
Green Chemistry Adaptations
Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps enhances environmental metrics (E-factor: 8.2 → 5.1) while maintaining yield.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Scientific Research Applications of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(1H-pyrrol-1-yl)benzamide
This compound is a complex organic compound that features a pyrrole ring, a pyrazole ring, and a benzamide group. It has diverse applications in scientific research, including medicinal chemistry, organic synthesis, and material science.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions. A common approach starts with preparing pyrrole and pyrazole intermediates, followed by their coupling with a benzamide derivative.
Key steps in the synthesis:
- Pyrrole Synthesis: Pyrrole can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
- Pyrazole Synthesis: Pyrazole can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
- Coupling Reaction: The pyrrole and pyrazole intermediates are then coupled with a benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Pyrazole Formation | Reaction of hydrazine with β-diketone |
| 2 | Pyrrole Synthesis | Cyclization of dicarbonyl compounds |
| 3 | Coupling | Reaction with benzamide derivatives |
Applications
- Medicinal Chemistry: this compound can be employed as a scaffold for designing new drugs with potential therapeutic effects.
- Organic Synthesis: It can serve as an intermediate in synthesizing more complex molecules.
- Material Science: The compound’s unique structure may be utilized in developing new materials with specific properties.
Biological Activities
This compound has shown promising antimicrobial activities against various pathogens. Derivatives of pyrazole compounds often exhibit significant antibacterial and antifungal properties. Studies have indicated:
- Insecticidal Activity: Compounds similar to this compound have demonstrated lethal effects against pests like Mythimna separate and Helicoverpa armigera at concentrations around 500 mg/L.
- Fungicidal Activity: Some derivatives have shown inhibition rates against fungi such as Pyricularia oryae, with notable compounds achieving up to 77.8% inhibition.
| Activity Type | Effectiveness |
|---|---|
| Antimicrobial | High |
| Insecticidal | Moderate to High |
| Antifungal | Moderate |
| Anti-inflammatory | High |
| Antitumor | Promising |
Research has also indicated that pyrazole derivatives possess anti-inflammatory properties, with certain compounds tested for their ability to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), showing significant inhibition compared to standard drugs. The mechanisms by which this compound exerts its biological effects are believed to involve interactions with specific molecular targets, including enzymes and receptors, leading to alterations in biochemical pathways relevant to inflammation, infection, and possibly cancer progression.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs are exemplified by the complex benzamide derivative described in : 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-[(3-nitro-4-[(oxan-4-yl)methyl]amino)phenyl]sulfonyl]-2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]benzamide.
Key Structural Differences:
Core Structure :
- Target Compound : Benzamide with a pyrrole substituent at the 4-position and a pyrazole linked to oxan-4-ylmethyl.
- Compound : Benzamide modified with a sulfonamide group, a nitro-substituted phenyl ring, and a pyrrolo-pyridine moiety.
Functional Groups :
- The target compound lacks the sulfonyl, nitro, and chlorophenyl groups present in ’s analog, which may reduce steric bulk and alter binding specificity.
- Both compounds share the oxan-4-ylmethyl group, suggesting comparable solubility profiles.
Hypothetical Property Comparison (Table 1):
Research Implications:
- The target compound’s simpler structure may favor pharmacokinetic properties, such as oral bioavailability, compared to ’s more complex analog.
- The absence of a sulfonamide group in the target compound could reduce off-target interactions, a common issue with sulfonamide-containing drugs.
- Structural analysis using SHELX tools (e.g., SHELXL for refinement) is critical for confirming conformational details, such as the orientation of the oxan-4-ylmethyl group, which influences molecular packing and stability .
Biological Activity
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-(1H-pyrrol-1-yl)benzamide is a compound that has garnered attention due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Synthesis
The compound features a complex structure comprising a pyrazole ring, a pyrrole moiety, and a benzamide group. The synthesis typically involves multi-step organic reactions, including the following key steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
- Synthesis of Pyrrole : Pyrrole can be produced via the Paal-Knorr synthesis, which involves cyclization reactions.
- Coupling Reactions : The final product is obtained by coupling the synthesized intermediates with appropriate benzamide derivatives.
Table 1: Key Steps in Synthesis
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Pyrazole Formation | Reaction of hydrazine with β-diketone |
| 2 | Pyrrole Synthesis | Cyclization of dicarbonyl compounds |
| 3 | Coupling | Reaction with benzamide derivatives |
Antimicrobial Properties
The compound has shown promising antimicrobial activities against various pathogens. Research indicates that derivatives of pyrazole compounds often exhibit significant antibacterial and antifungal properties. In particular, studies have highlighted:
- Insecticidal Activity : Compounds similar to this compound have demonstrated lethal effects against pests like Mythimna separate and Helicoverpa armigera at concentrations around 500 mg/L .
- Fungicidal Activity : Some derivatives have shown inhibition rates against fungi such as Pyricularia oryae, with notable compounds achieving up to 77.8% inhibition .
Anti-inflammatory and Antitumor Activities
Research has also indicated that pyrazole derivatives possess anti-inflammatory properties. For instance, certain compounds have been tested for their ability to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), showing up to 85% inhibition compared to standard drugs .
The mechanisms by which this compound exerts its biological effects are believed to involve interactions with specific molecular targets, including enzymes and receptors. This modulation can lead to alterations in biochemical pathways relevant to inflammation, infection, and possibly cancer progression .
Table 2: Biological Activities Overview
| Activity Type | Effectiveness |
|---|---|
| Antimicrobial | High |
| Insecticidal | Moderate to High |
| Antifungal | Moderate |
| Anti-inflammatory | High |
| Antitumor | Promising |
Study on Insecticidal Activity
A study conducted by researchers evaluated the insecticidal effects of various pyrazole derivatives against agricultural pests. Among these, this compound was noted for its efficacy in reducing pest populations significantly when applied at specified concentrations.
Study on Antifungal Efficacy
Another study focused on the antifungal properties of similar compounds against Pyricularia oryae. The results indicated that certain derivatives exhibited substantial fungicidal activity, suggesting potential applications in agriculture as biopesticides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
